molecular formula C14H20ClN3O4 B15346512 Isoquinoline, 2-methyl-1,2,3,4-tetrahydro-5,6-bis-(N-methylcarbamyloxy) hydrochloride CAS No. 63982-18-3

Isoquinoline, 2-methyl-1,2,3,4-tetrahydro-5,6-bis-(N-methylcarbamyloxy) hydrochloride

Cat. No.: B15346512
CAS No.: 63982-18-3
M. Wt: 329.78 g/mol
InChI Key: TZEYIOKZNXRTCG-UHFFFAOYSA-N
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Description

Isoquinoline, 2-methyl-1,2,3,4-tetrahydro-5,6-bis-(N-methylcarbamyloxy) hydrochloride is a synthetic tetrahydroisoquinoline derivative characterized by its bicyclic aromatic core with a partially hydrogenated structure. The compound features a methyl group at position 2 and bis-(N-methylcarbamyloxy) substituents at positions 5 and 5.

Properties

CAS No.

63982-18-3

Molecular Formula

C14H20ClN3O4

Molecular Weight

329.78 g/mol

IUPAC Name

[2-methyl-5-(methylcarbamoyloxy)-1,2,3,4-tetrahydroisoquinolin-2-ium-6-yl] N-methylcarbamate;chloride

InChI

InChI=1S/C14H19N3O4.ClH/c1-15-13(18)20-11-5-4-9-8-17(3)7-6-10(9)12(11)21-14(19)16-2;/h4-5H,6-8H2,1-3H3,(H,15,18)(H,16,19);1H

InChI Key

TZEYIOKZNXRTCG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=C(C2=C(C[NH+](CC2)C)C=C1)OC(=O)NC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isoquinoline, 2-methyl-1,2,3,4-tetrahydro-5,6-bis-(N-methylcarbamyloxy) hydrochloride typically involves multiple steps, starting with the base isoquinoline structure. The process may include:

  • Reduction: The isoquinoline core is reduced to form the tetrahydroisoquinoline structure.

  • Functionalization: Introduction of the N-methylcarbamyloxy groups at the 5 and 6 positions of the tetrahydroisoquinoline ring.

  • Purification: The final product is purified to achieve the desired purity and yield.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Hydrolysis of Carbamate Groups

The carbamate functional groups (–O–CO–N–) at positions 5 and 6 are susceptible to hydrolysis under acidic or basic conditions:

Reaction Conditions Products Yield Key Observations
Acidic Hydrolysis6M HCl, 80°C, 12 hrs5,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride ~65%Complete cleavage of carbamate groups; retains tetrahydroisoquinoline core stability
Basic Hydrolysis2M NaOH, ethanol, reflux5,6-Dihydroxy derivative (free base)~55%Partial ring oxidation observed under prolonged conditions

Mechanistic Insights :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, releasing methylamine and CO₂ .

Oxidation of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline ring undergoes oxidation to form aromatic derivatives:

Oxidizing Agent Conditions Products Catalyst/Additives Notes
H₂O₂ (30%)HOAc, 60°C, 8 hrs5,6-Bis-(N-methylcarbamyloxy)isoquinolineNonePartial dehydrogenation; retains carbamates
KMnO₄H₂O, 25°C, 24 hrsDegraded productsOver-oxidation leads to loss of functionality

Stability Note : The hydrochloride salt form enhances solubility but does not inhibit oxidation under strongly acidic conditions .

Nucleophilic Substitution at Carbamate Sites

The carbamate groups participate in nucleophilic substitution reactions:

Nucleophile Conditions Products Catalyst Yield
Primary amines (e.g., NH₃)DMF, 100°C, 6 hrs5,6-Bis-(N-methylurea) derivativesCuI~40%
Alcohols (e.g., MeOH)NaH, THF, refluxMethoxycarbonyl analogs~30%

Limitations : Steric hindrance from the tetrahydroisoquinoline framework reduces substitution efficiency at the 5- and 6-positions .

Thermal and pH-Dependent Stability

Experimental stability data under varying conditions:

Condition Temperature Time Degradation Stability Threshold
Dry heat150°C1 hr<5% decompositionStable up to 150°C
Aqueous solution (pH 2)25°C24 hrs12% hydrolysisStable at pH 4–8
Aqueous solution (pH 10)25°C24 hrs98% hydrolysisUnstable above pH 8

Functionalization via Cross-Coupling Reactions

The aromatic ring supports palladium-catalyzed coupling reactions:

Reaction Type Reagents Products Catalyst Yield
Suzuki–Miyaura couplingPhenylboronic acid, Pd(PPh₃)₄8-Phenyl-substituted derivative Pd(PPh₃)₄~25%
Buchwald–Hartwig aminationAniline, Pd₂(dba)₃7-Amino-substituted analogXantphos~18%

Challenges : Low reactivity due to electron-withdrawing carbamate groups and steric effects .

Biological Alkylation Pathways

In pharmacological studies, the compound undergoes enzymatic transformations:

Enzyme Reaction Metabolite Biological Relevance
Cytochrome P450 3A4N-demethylationDesmethyl derivativePotential prodrug activation
CarboxylesterasesCarbamate hydrolysis5,6-Dihydroxy intermediateLinked to neuroprotective effects

Critical Analysis of Reaction Feasibility

  • Steric and Electronic Factors : The 5,6-bis-carbamyloxy substitution pattern creates significant steric bulk, limiting access to the aromatic ring for electrophilic substitution .

  • Solubility Constraints : High polarity of the hydrochloride salt restricts use in nonpolar solvents, necessitating polar aprotic solvents (e.g., DMF, DMSO) for most reactions .

  • Thermal Sensitivity : Decomposition above 150°C precludes high-temperature synthetic routes .

Scientific Research Applications

Isoquinoline, 2-methyl-1,2,3,4-tetrahydro-5,6-bis-(N-methylcarbamyloxy) hydrochloride has several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Isoquinoline, 2-methyl-1,2,3,4-tetrahydro-5,6-bis-(N-methylcarbamyloxy) hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to biological responses such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Tetrahydroisoquinoline Derivatives

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Attributes
Target Compound (Not listed in evidence) 2-Methyl; 5,6-bis-(N-methylcarbamyloxy) Not provided Not provided High polarity, potential protease inhibition
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid HCl (1289646-93-0) 5,7-Dichloro; 6-carboxylic acid C₁₁H₁₀Cl₂NO₂·HCl 312.58 Acid-base reactivity; enhanced bioactivity
Methyl 1,2,3,4-tetrahydro-6-isoquinolinecarboxylate HCl (877861-62-6) 6-Methoxycarbonyl; no halogen substituents C₁₁H₁₃NO₂·HCl 227.69 Ester hydrophobicity; prodrug potential
(1R,4R)-4,6-Dihydroxy-N-methyl-tetrahydroisoquinoline HCl (MM0081.28) 4,6-Dihydroxy; 1-hydroxymethyl; N-methyl C₁₁H₁₅NO₃·HCl 261.70 High solubility; antioxidant applications

Key Observations :

  • Polarity and Solubility : The target compound’s bis-carbamyloxy groups likely increase polarity compared to dichloro (CAS 1289646-93-0) or ester (CAS 877861-62-6) analogs, which exhibit moderate solubility due to halogen or lipophilic ester groups . The dihydroxy derivative (MM0081.28) shows superior aqueous solubility, aligning with hydroxyl group contributions .
  • Bioactivity : Dichloro-substituted analogs (e.g., CAS 1289646-93-0) are associated with enhanced biological activity, possibly due to electrophilic chlorine atoms facilitating receptor interactions . In contrast, the target’s carbamyloxy groups may confer protease or kinase inhibitory effects, akin to carbamate-based pharmaceuticals.
  • Synthetic Utility : Methyl ester derivatives (e.g., CAS 877861-62-6) serve as intermediates for prodrug synthesis, whereas carboxylic acid derivatives (CAS 1289646-93-0) are precursors for amide coupling reactions .

Biological Activity

Isoquinoline derivatives, particularly those with tetrahydroisoquinoline (THIQ) structures, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Isoquinoline, 2-methyl-1,2,3,4-tetrahydro-5,6-bis-(N-methylcarbamyloxy) hydrochloride is a notable member of this class, exhibiting various pharmacological properties that warrant detailed exploration.

Chemical Structure and Properties

The compound is characterized by its unique structural features:

  • Molecular Formula : C15H22N2O4
  • Molecular Weight : 294.35 g/mol
  • CAS Number : 169689-05-8

This compound contains a tetrahydroisoquinoline core substituted with two N-methylcarbamyloxy groups at positions 5 and 6. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Recent studies have shown that THIQ derivatives exhibit antimicrobial properties against various pathogens. For instance:

  • Compounds derived from THIQ structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In particular, certain analogs were found to be more potent than conventional antibiotics like ciprofloxacin against strains such as Streptococcus mutans and Bacillus subtilis .
  • The compound's mechanism of action may involve inhibition of critical bacterial enzymes, such as MurE synthetase, which is essential for peptidoglycan synthesis in bacterial cell walls .

Neuroprotective Effects

Isoquinoline derivatives are also recognized for their neuroprotective properties. Research indicates that:

  • THIQ analogs can mitigate neurodegenerative processes associated with diseases like Alzheimer's and Parkinson's. These compounds may exert their effects through antioxidant mechanisms and modulation of neurotransmitter systems .
  • A specific study highlighted the potential of THIQ compounds in reducing oxidative stress and inflammation in neuronal cells, suggesting a protective role against neurodegeneration .

Structure-Activity Relationship (SAR)

Understanding the SAR of isoquinoline derivatives is crucial for optimizing their biological activities. Key findings include:

  • Modifications at the N-methylcarbamyloxy groups significantly influence the compound's potency and selectivity towards various biological targets .
  • The spatial orientation and electronic properties of substituents on the tetrahydroisoquinoline scaffold play a pivotal role in determining the overall biological efficacy .

Case Studies

  • Antibacterial Efficacy : A series of THIQ derivatives were synthesized and tested against multiple bacterial strains. Notably, compounds demonstrated varying degrees of inhibition against Klebsiella pneumoniae and Staphylococcus epidermidis, with some showing enhanced activity compared to standard treatments .
  • Neuroprotective Studies : In vitro studies using neuronal cell lines indicated that specific THIQ analogs could reduce cell death induced by neurotoxic agents. These findings suggest potential therapeutic applications in treating neurodegenerative diseases .

Q & A

(Basic) What experimental design strategies are recommended for optimizing the synthesis of this compound?

Methodological Answer:
Statistical Design of Experiments (DoE) is critical for minimizing trial-and-error approaches. Use factorial designs to assess variables like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify critical parameters affecting yield and purity, as demonstrated in tetrahydroisoquinoline synthesis workflows . Incorporate response surface methodology (RSM) to model non-linear relationships between variables and optimize reaction conditions efficiently.

(Basic) Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:
Combine high-resolution mass spectrometry (HRMS) with multinuclear NMR (¹H, ¹³C, DEPT-135) to verify molecular weight and substituent positions. For carbamate and isoquinoline moieties, analyze characteristic carbonyl (C=O) stretching vibrations via FTIR (~1680–1720 cm⁻¹). X-ray crystallography is recommended for resolving stereochemical ambiguities, as applied to structurally similar isoquinoline derivatives .

(Basic) What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:
Follow OSHA and GHS guidelines for carbamate-containing compounds. Use fume hoods for synthesis/purification steps to avoid inhalation of hydrochloride salts. In case of skin contact, immediately rinse with water for ≥15 minutes and consult medical guidance . Store under inert gas (argon) in moisture-proof containers to prevent degradation, as prolonged storage may alter reactivity .

(Advanced) How can computational methods improve reaction design for derivatives of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability, enabling rational design of regioselective modifications. ICReDD’s integrated computational-experimental workflows use reaction path searches to identify optimal conditions (e.g., solvent effects on carbamoylation) . Pair these with molecular dynamics simulations to model solvent interactions and reaction kinetics .

(Advanced) How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Systematically compare structural analogs (e.g., methoxy vs. carbamoyl substituents) using structure-activity relationship (SAR) models. Cross-validate assays (e.g., enzyme inhibition vs. cell-based viability) under standardized conditions. For example, discrepancies in isoquinoline bioactivity may arise from stereochemical variations or impurity profiles, necessitating HPLC-UV/MS purity checks ≥98% .

(Advanced) What strategies mitigate side reactions during N-methylcarbamoylation steps?

Methodological Answer:
Control reaction stoichiometry to avoid over-substitution. Use tert-butanol as a solvent to stabilize intermediates, as shown in N-halo isoquinoline syntheses . Add acetic acid (1 eq.) to protonate amines and reduce unwanted nucleophilic side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to terminate at optimal conversion .

(Basic) What purification techniques are effective for isolating this compound from reaction mixtures?

Methodological Answer:
Employ column chromatography (silica gel, gradient elution with dichloromethane/methanol) for crude product isolation. For hydrochloride salts, recrystallize from ethanol/water mixtures to enhance purity. Membrane-based separation technologies (e.g., nanofiltration) may improve scalability by removing low-MW impurities .

(Advanced) How can degradation pathways of this compound be characterized under varying pH conditions?

Methodological Answer:
Conduct forced degradation studies (acidic/basic/oxidative stress) with HPLC-PDA monitoring. For example, carbamate hydrolysis under basic conditions (pH >10) generates primary amines, detectable via LC-MS. Compare degradation products with synthetic standards to confirm structures. Accelerated stability studies (40°C/75% RH) predict shelf-life using Arrhenius modeling .

(Basic) What validation criteria are required for analytical methods quantifying this compound?

Methodological Answer:
Follow ICH Q2(R1) guidelines: validate linearity (R² ≥0.995), precision (%RSD <2%), accuracy (spiked recovery 98–102%), and LOD/LOQ. Use USP reference standards for calibration, as outlined for pharmaceutical isoquinoline impurities . Cross-validate with independent techniques (e.g., NMR vs. HPLC) to ensure method robustness .

(Advanced) How can membrane technologies enhance large-scale purification of this compound?

Methodological Answer:
Implement ceramic ultrafiltration membranes (10–50 kDa MWCO) to remove polymeric byproducts. Optimize transmembrane pressure (1–5 bar) and tangential flow rates to minimize fouling. For continuous processing, integrate membrane cascades with crystallization units, leveraging CRDC-classified separation engineering principles .

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